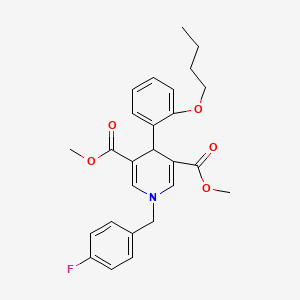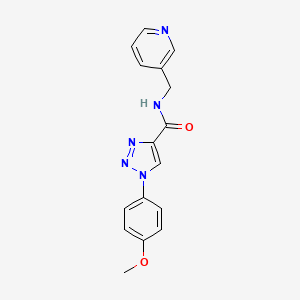![molecular formula C26H21BrN4O B11205711 7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11205711.png)
7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. Its systematic name is 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one . Quite a tongue-twister, right? Let’s call it Compound X for simplicity.
Compound X belongs to the class of pyrrolo[2,3-d]pyrimidines, which exhibit interesting biological activities. It combines a pyrimidine core with a fused benzothiophene ring, making it structurally unique.
Preparation Methods
Synthetic Routes:
- Condensation Reaction:
- Compound X can be synthesized via a condensation reaction between 4-bromobenzaldehyde and 4-ethoxyaniline.
- The reaction typically occurs in the presence of a base (such as potassium carbonate) and a suitable solvent (e.g., dimethyl sulfoxide).
- The resulting intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold.
- Industrial Production:
- While Compound X is not produced on an industrial scale, research laboratories synthesize it for drug discovery purposes.
- Researchers optimize the reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Reactions:
- Oxidation:
- Compound X can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
- Common oxidants include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Reduction:
- Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
- Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
- Substitution:
- Compound X’s bromine atom can be substituted with other functional groups.
- For example, nucleophilic aromatic substitution can replace the bromine with an amino group.
Major Products:
- The major products depend on the specific reaction conditions and reagents used.
- Researchers often modify Compound X to enhance its properties or tailor it for specific applications.
Scientific Research Applications
Compound X finds applications in various fields:
- Medicinal Chemistry:
- Researchers explore its potential as a kinase inhibitor due to its structural resemblance to known kinase inhibitors.
- It may target specific kinases involved in diseases like cancer or autoimmune disorders.
- Biological Studies:
- Compound X serves as a probe to investigate cellular pathways.
- Its interactions with proteins and nucleic acids are studied.
- Materials Science:
- The benzothiophene moiety contributes to its electronic properties.
- Researchers explore its use in organic electronics or photovoltaic devices.
Mechanism of Action
- Compound X likely exerts its effects by inhibiting specific kinases or modulating cellular signaling pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar Compounds :
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- These compounds share structural motifs but differ in substituents and ring fusion patterns.
Properties
Molecular Formula |
C26H21BrN4O |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H21BrN4O/c1-2-32-22-14-10-20(11-15-22)30-25-24-23(18-6-4-3-5-7-18)16-31(26(24)29-17-28-25)21-12-8-19(27)9-13-21/h3-17H,2H2,1H3,(H,28,29,30) |
InChI Key |
OOMRKRNXYUMTDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11205635.png)
![N-benzyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B11205638.png)
![7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11205641.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11205682.png)
![1-(4-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11205687.png)
![5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide](/img/structure/B11205694.png)
![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B11205698.png)

![3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid](/img/structure/B11205715.png)
![N-(3-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11205726.png)
![1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11205729.png)
![methyl 4-({[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11205735.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11205742.png)
